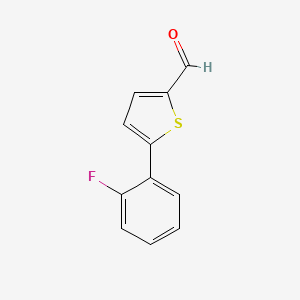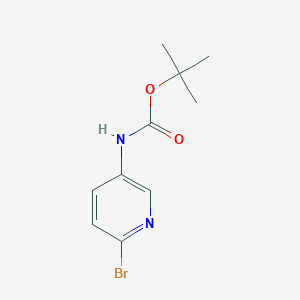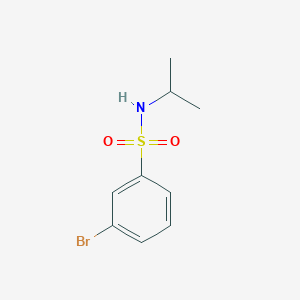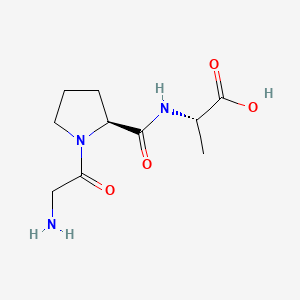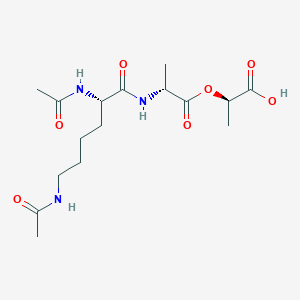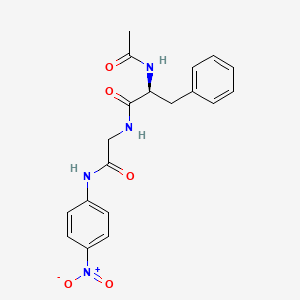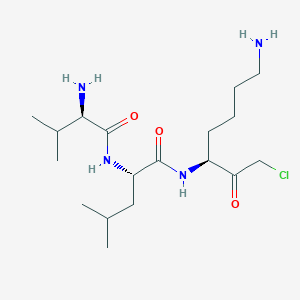
1,3-Diphenyl-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,3-Diphenyl-2-buten-1-one is typically synthesized through the condensation of two molecules of acetophenone. This reaction is catalyzed by aluminum chloride in boiling xylene . Another method involves the use of thionyl chloride as a catalyst, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, n-butyl bromide, ethanol, and water to obtain the final product . These methods are suitable for both laboratory and industrial-scale production due to their simplicity and cost-effectiveness.
Chemical Reactions Analysis
1,3-Diphenyl-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 1,3-diphenyl-2-butanol.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include aluminum chloride, thionyl chloride, and hydroxylamine hydrochloride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1,3-Diphenyl-2-buten-1-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of more complex molecules, which then exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
1,3-Diphenyl-2-buten-1-one is similar to other chalcones, such as:
Chalcone: The parent compound of the chalcone family, known for its biological activities.
Flavokawain: A naturally occurring chalcone with anticancer properties.
Isoliquiritigenin: A chalcone with anti-inflammatory and antioxidant activities.
What sets this compound apart is its unique structure, which allows it to be used in a wide range of applications, from cosmetics to industrial uses .
Properties
CAS No. |
22573-24-6 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(Z)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |
InChI Key |
PLELHVCQAULGBH-SEYXRHQNSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
495-45-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


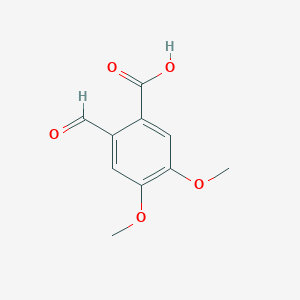
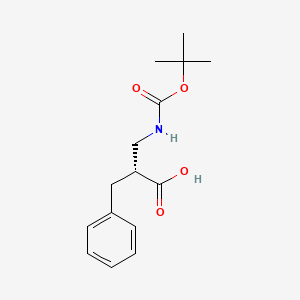

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
